molecular formula C14H12FNO2 B14429284 3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide CAS No. 79115-33-6

3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide

Cat. No.: B14429284
CAS No.: 79115-33-6
M. Wt: 245.25 g/mol
InChI Key: QEMPQWRCWMLKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, featuring a fluorine atom, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(3-methoxyphenyl)benzamide
  • 3-Fluoro-N-(4-methylphenyl)benzamide
  • 3-Fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

3-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical reactivity and biological activity. The hydroxy group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability, making this compound particularly interesting for drug development and other applications.

Properties

CAS No.

79115-33-6

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

3-fluoro-N-hydroxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-10-4-2-7-13(8-10)16(18)14(17)11-5-3-6-12(15)9-11/h2-9,18H,1H3

InChI Key

QEMPQWRCWMLKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.